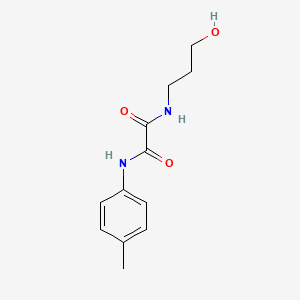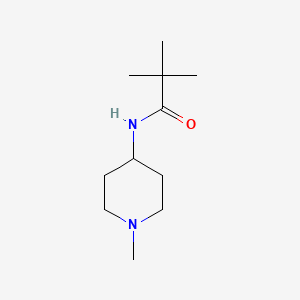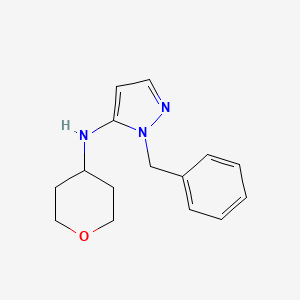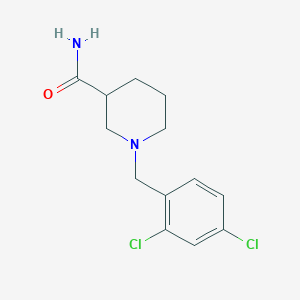
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide, also known as HMPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMPE is a derivative of ethylenediamine, which is a common building block in many organic compounds.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide is not yet fully understood. However, it is believed that N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide interacts with the cell membrane of cancer cells, leading to the internalization of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide and any drug that is attached to it. This targeted drug delivery approach has the potential to increase the effectiveness of cancer treatments while reducing side effects.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been shown to have low toxicity and is well-tolerated in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide in lab experiments is its ability to target specific cells, allowing for more precise drug delivery. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effectiveness in different scenarios.
Direcciones Futuras
1. Further research is needed to understand the mechanism of action of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide and its potential applications in drug delivery.
2. The use of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide in nanotechnology should be explored further, as it has the potential to create nanoparticles with unique properties.
3. N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide could potentially be used in combination with other drugs to increase their effectiveness and reduce side effects.
4. The development of new synthesis methods for N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide could lead to improved yields and lower costs.
5. The safety and efficacy of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide should be studied in human clinical trials to determine its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide involves the reaction of 4-methylphenyl isocyanate with 3-hydroxypropylamine in the presence of a catalyst. The reaction results in the formation of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been studied extensively in the field of biomedical research due to its potential applications as a drug delivery agent. N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been shown to have a high affinity for certain types of cancer cells, making it a promising candidate for targeted drug delivery. In addition, N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been studied for its potential applications in the field of nanotechnology, as it can be used to create nanoparticles with unique properties.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-3-5-10(6-4-9)14-12(17)11(16)13-7-2-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUSTRPKELOSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)

![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)


![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)